molecular formula C22H14O5 B14555227 3,4,9-Trihydroxy-5,6-dimethylperylene-1,10-dione CAS No. 61735-75-9

3,4,9-Trihydroxy-5,6-dimethylperylene-1,10-dione

Cat. No.: B14555227
CAS No.: 61735-75-9
M. Wt: 358.3 g/mol
InChI Key: MZUGPXNPZSGLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,9-Trihydroxy-5,6-dimethylperylene-1,10-dione: is an organic compound with a complex structure that includes multiple hydroxyl groups and a perylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,9-Trihydroxy-5,6-dimethylperylene-1,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as perylene derivatives.

    Hydroxylation: The introduction of hydroxyl groups at specific positions on the perylene core is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide and catalysts like iron or copper salts.

    Methylation: The methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

    Oxidation: The final step involves the oxidation of intermediate compounds to form the desired this compound. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of Reaction Conditions: Ensuring the reactions are efficient and yield high purity products.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.

    Cost-Effectiveness: Using cost-effective reagents and optimizing reaction times to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4,9-Trihydroxy-5,6-dimethylperylene-1,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or convert hydroxyl groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3,4,9-Trihydroxy-5,6-dimethylperylene-1,10-dione has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of organic semiconductors and dyes.

    Biochemistry: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of pigments and coatings due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3,4,9-Trihydroxy-5,6-dimethylperylene-1,10-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects.

    Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Perylene-3,4,9,10-tetracarboxylic dianhydride: A related compound with similar structural features but different functional groups.

    1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with unique properties.

Uniqueness

3,4,9-Trihydroxy-5,6-dimethylperylene-1,10-dione is unique due to its specific combination of hydroxyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

61735-75-9

Molecular Formula

C22H14O5

Molecular Weight

358.3 g/mol

IUPAC Name

3,4,9-trihydroxy-5,6-dimethylperylene-1,10-dione

InChI

InChI=1S/C22H14O5/c1-8-9(2)22(27)20-15(26)7-14(25)18-11-4-6-13(24)19-12(23)5-3-10(17(11)19)16(8)21(18)20/h3-7,23,26-27H,1-2H3

InChI Key

MZUGPXNPZSGLBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=CC(=O)C3=C2C1=C4C=CC(=C5C4=C3C=CC5=O)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.